molecular formula C26H27FN2O4 B3001203 Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate CAS No. 1114835-85-6

Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate

Cat. No.: B3001203
CAS No.: 1114835-85-6
M. Wt: 450.51
InChI Key: ZJIGDMLYSQEZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate is a useful research compound. Its molecular formula is C26H27FN2O4 and its molecular weight is 450.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Studies and Biochemistry Applications

Quinoline derivatives, including those similar in structure to Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate, are known for their efficient fluorescence properties. These compounds are widely used in biochemistry and medicine for studying various biological systems, such as DNA fluorophores based on fused aromatic systems. They offer potential as sensitive and selective compounds for fluorescence-based technologies, critical in biomedical applications (Aleksanyan & Hambardzumyan, 2013).

Antibacterial Activity

Some derivatives of this compound, such as fluorinated quinolones, have demonstrated high broad-spectrum antibacterial activities. These compounds are effective against both gram-positive and gram-negative bacteria, surpassing the efficacy of some existing antibacterial agents. Their synthesis and the resultant antibacterial properties highlight their importance in developing new therapeutic agents (Stefancich et al., 1985).

Corrosion Inhibition

Theoretical studies on quinoxalines derivatives, structurally related to this compound, have been conducted to assess their efficiency as corrosion inhibitors for metals in acidic media. These studies utilize quantum chemical calculations to establish a relationship between the molecular structure of quinoxalines and their inhibition efficiency, indicating the potential application of such compounds in protecting metals from corrosion (Zarrouk et al., 2014).

Synthesis and Activity of Metabolites

Research on this compound also extends to its metabolites. Studies have prepared these metabolites to confirm their structures and investigate their pharmacological properties. For instance, some metabolites have shown anti-inflammatory effects in specific models, contributing valuable insights into the compound's pharmacodynamics and potential therapeutic applications (Baba et al., 1998).

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O4/c1-3-32-26(31)19-9-12-22-21(14-19)24(15-23(28-22)18-7-10-20(27)11-8-18)33-16-25(30)29-13-5-4-6-17(29)2/h7-12,14-15,17H,3-6,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIGDMLYSQEZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)N3CCCCC3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.